

Structural Characterization Guide: 4-Amino-6-chloro-2-methylnicotinic Acid

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Compound of Interest

Compound Name: *4-Amino-6-chloro-2-methylnicotinic acid*

Cat. No.: *B8061075*

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Executive Summary: The Structural Scaffold

4-Amino-6-chloro-2-methylnicotinic acid is a polysubstituted pyridine derivative critical in the synthesis of kinase inhibitors (e.g., BMX, BTK) and antimicrobial agents. Its structural integrity relies on the interplay between the electron-donating amino group and the electron-withdrawing chloro/carboxyl groups, which dictates its solid-state behavior, solubility, and bioavailability.

This guide provides a technical roadmap for determining and analyzing its X-ray crystal structure, focusing on the dominant hydrogen-bonding motifs and conformational locks that define its stability.

Feature	Specification
Compound Name	4-Amino-6-chloro-2-methylpyridine-3-carboxylic acid
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂
Molecular Weight	186.60 g/mol
Primary Synthon	Aminopyridine-carboxylic acid heterosynthon
Predicted Morphology	Monoclinic or Triclinic prisms (Zwitterionic potential)

Predicted Structural Features & Supramolecular Synthons

Before data collection, understanding the expected molecular geometry is crucial for refinement strategies. Based on homologous structures (e.g., 2-aminonicotinic acid, 4-aminonicotinic acid), the following features are characteristic of this scaffold.

A. Intramolecular Hydrogen Bonding (The "Conformational Lock")

The proximity of the 4-amino group and the 3-carboxylic acid creates a robust S(6) intramolecular hydrogen bond ring.

- Mechanism: The amino nitrogen () acts as a donor to the carbonyl oxygen () of the acid.
- Effect: This locks the carboxylic acid into a specific orientation relative to the pyridine ring, reducing conformational entropy and increasing planarity, although the steric bulk of the 2-methyl group may force a slight twist () of the carboxylate group out of the ring plane.

B. Zwitterionic vs. Neutral Character

Nicotinic acid derivatives often crystallize as zwitterions.

- **Electronic Push-Pull:** The 4-amino group is a strong resonance donor, increasing electron density at the pyridine ring nitrogen ().
- **The 6-Chloro Effect:** While the 6-chloro substituent is electron-withdrawing (inductive), the strong para-donation from the amino group typically prevails, making sufficiently basic to deprotonate the carboxylic acid.
- **Result:** Expect a Zwitterionic Lattice (...).

C. Intermolecular Packing Networks

The crystal packing is dominated by strong, directional hydrogen bonds:

- **Head-to-Tail Chains:** If zwitterionic, molecules form infinite chains via interactions (C(7) or C(8) motifs).
- **Centrosymmetric Dimers:** If neutral, the carboxylic acid groups likely form the classic dimer, while the amino groups crosslink these dimers into sheets.

Experimental Protocol: Crystallization & Data Collection

This protocol ensures high-quality single crystals suitable for resolving the protonation state (H-atom positions).

Phase I: Crystallization Screening

- Solvent Selection: Use polar protic solvents to stabilize the potential zwitterion.
 - Primary: Methanol/Water (3:1) – Slow evaporation.
 - Secondary: Ethanol/DMF – Vapor diffusion (antisolvent: Diethyl ether).
- Technique: Slow Cooling is preferred over evaporation to minimize disorder in the methyl rotation.

Phase II: X-ray Diffraction Workflow

- Source: Mo-K

(

Å) is recommended to reduce absorption artifacts from the Chlorine atom (

mm

).

- Temperature: Collect at 100 K. Low temperature is non-negotiable to freeze the rotation of the 2-methyl group and precisely locate the amino/acid protons.

Phase III: Structure Solution & Refinement

- Space Group Determination: Expect

(Monoclinic) or

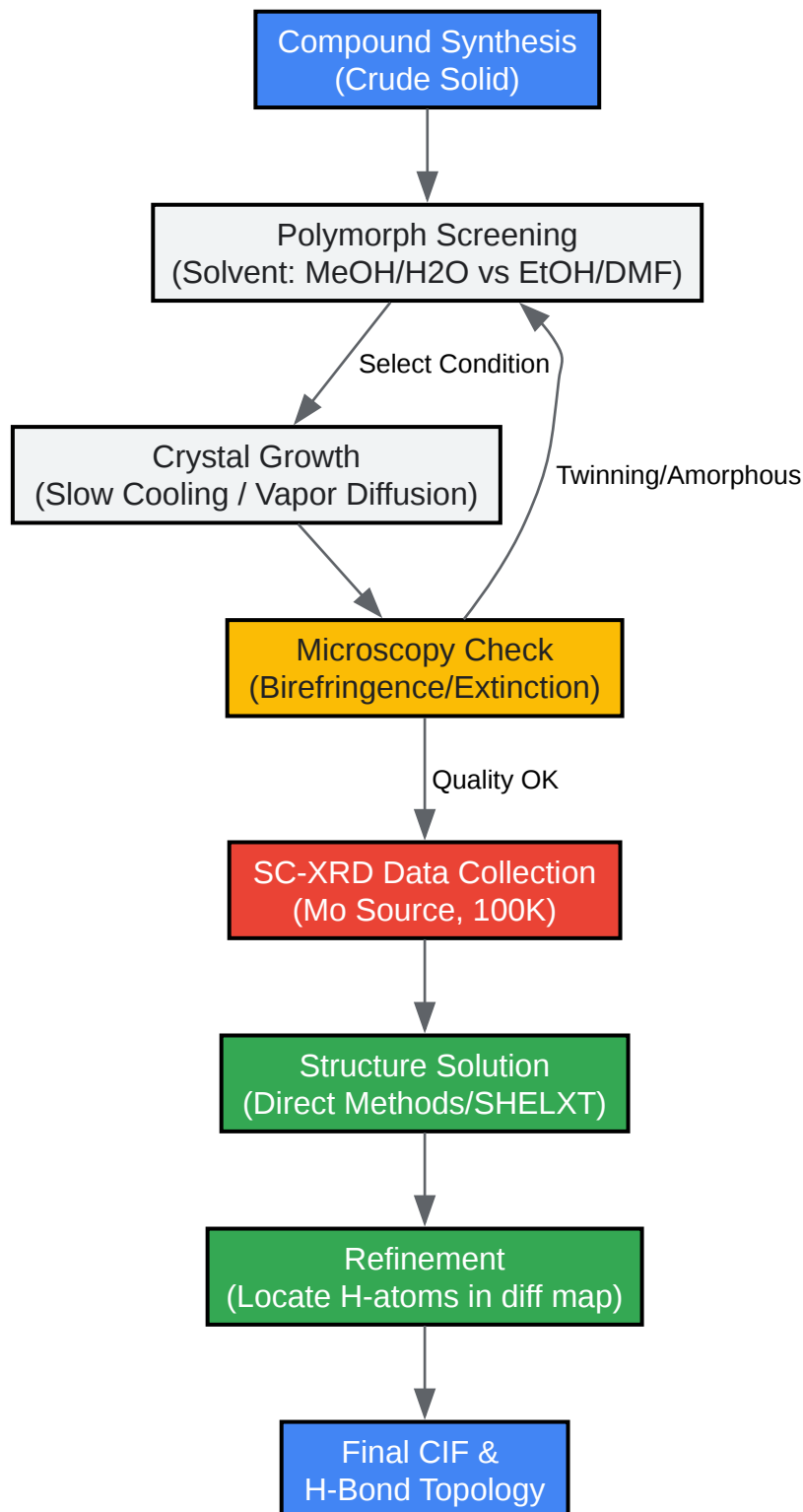
(Triclinic).

- H-Atom Treatment: Do not use geometrical riding models for the critical H-atoms (N-H, O-H) initially. Locate them in the Difference Fourier map () to confirm the zwitterionic state.

Visualization of Structural Logic

The following diagrams illustrate the workflow for solving the structure and the topology of the hydrogen-bonding network.

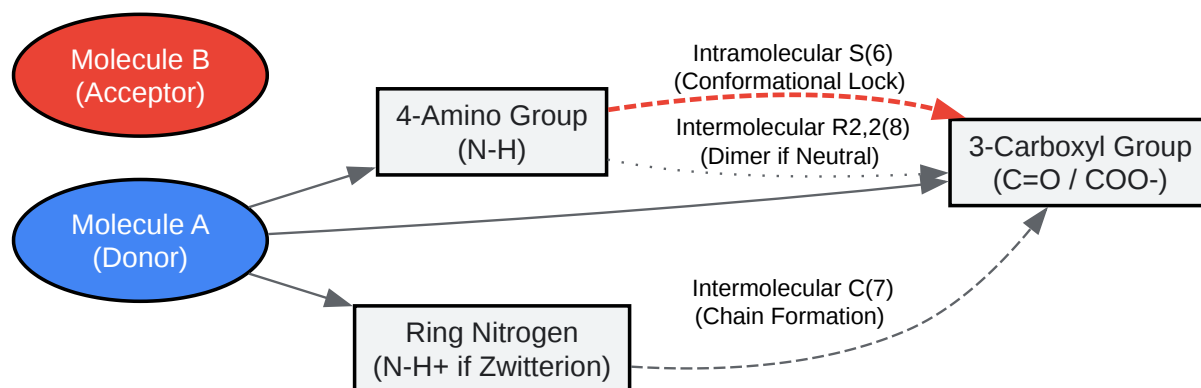
Diagram 1: Crystallization & Characterization Workflow



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Caption: Step-by-step workflow for isolating single crystals and solving the structure of **4-Amino-6-chloro-2-methylnicotinic acid**.

Diagram 2: Hydrogen Bond Network Topology



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Caption: Topology of expected hydrogen bonding. Red arrow indicates the critical intramolecular lock; dashed lines show packing forces.

Pharmaceutical Relevance & Stability

For drug development, the solid-state form of this intermediate has specific implications:

- **Polymorphism Risk:** The rotation of the 3-COOH group relative to the steric 2-Methyl group creates potential for conformational polymorphism. Screening should focus on identifying the most thermodynamically stable form (lowest energy conformation) to prevent phase changes during formulation.
- **Salt Formation:** The basicity of the ring nitrogen (enhanced by the 4-amino group) makes this compound an excellent candidate for salt formation with strong acids (e.g., HCl, mesylate), which can vastly improve aqueous solubility compared to the zwitterionic or free acid forms.
- **Chlorine Halogen Bonding:** The 6-Chloro substituent is not just a steric blocker; it can participate in halogen bonding (

), acting as a secondary structure-directing interaction that influences melting point and lattice energy.

References

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